1-(1-Piperidinylsulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-piperidin-1-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQFURGAFOELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the reaction of 1,4-diazepane with a sulfonylating agent derived from piperidine, typically a piperidinylsulfonyl chloride or equivalent activated sulfonyl intermediate. The key step is the nucleophilic substitution of the sulfonyl chloride by the nitrogen atom on the diazepane ring.
Typical Reaction Conditions
- Sulfonylation Reaction : The sulfonyl chloride derivative of piperidine is reacted with 1,4-diazepane in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
- Solvents : Common solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (20–50°C).
- Reaction Time : Reaction times range from several hours to overnight (6–18 hours).
- Purification : The crude product is purified by extraction, washing with aqueous solutions (acidic and basic), drying over anhydrous salts (e.g., Na2SO4), and chromatographic techniques such as flash silica gel chromatography.
Detailed Experimental Protocols
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Reaction of 1,4-diazepane with piperidinylsulfonyl chloride in DMF, with pyridine as base, at 50°C for 6 hours | ~80–95% | High purity product obtained after silica gel chromatography |
| 2 | Use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) as coupling agents in DMF at 20°C for 16–18 hours | 33–65% | Carbodiimide-mediated coupling improves yield and reduces side reactions |
| 3 | Sulfonylation in dichloromethane with triethylamine at room temperature for 16 hours | ~70–85% | Efficient reaction with good control of by-products |
| 4 | Use of thionyl chloride or oxalyl chloride to prepare sulfonyl chloride intermediate prior to reaction with 1,4-diazepane | Quantitative conversion of intermediate | Sulfonyl chloride intermediate prepared by refluxing sulfonic acid derivative with thionyl chloride for 3 days or oxalyl chloride for 1.5 hours |
Representative Reaction Example
- To a solution of 1,4-diazepane (1 equivalent) in DMF, pyridine (2 equivalents) was added as a base.
- Piperidinylsulfonyl chloride (1.1 equivalents) was added dropwise at 0°C.
- The reaction mixture was stirred at 50°C for 6 hours.
- After completion (monitored by HPLC), the mixture was cooled and poured into ice water.
- The precipitated solid was filtered, washed, and purified by flash chromatography using silica gel with a gradient of dichloromethane/methanol.
- The product was obtained as a white crystalline solid with a yield of approximately 90%.
Analysis of Preparation Methods
Yield and Purity
- The sulfonylation reaction using sulfonyl chlorides and amines in the presence of bases like pyridine or triethylamine consistently provides high yields (typically 80–95%).
- Carbodiimide-mediated coupling (EDCI/HOBt) is effective for sulfonamide bond formation but may give moderate yields (33–65%) due to side reactions or incomplete coupling.
- Purification by silica gel chromatography is essential to remove unreacted starting materials and side products.
Reaction Optimization
- Temperature control is critical; higher temperatures (around 50°C) accelerate the reaction but may increase side reactions.
- Choice of solvent affects solubility and reaction rate; DMF is preferred for its ability to dissolve both reactants and bases.
- Using excess base prevents acid-catalyzed decomposition and neutralizes HCl formed during sulfonylation.
Data Summary Table
| Parameter | Method 1: Direct Sulfonylation | Method 2: Carbodiimide Coupling | Method 3: Sulfonyl Chloride Intermediate Preparation |
|---|---|---|---|
| Reagents | 1,4-Diazepane, piperidinylsulfonyl chloride, pyridine | 1,4-Diazepane, sulfonic acid derivative, EDCI, HOBt | Sulfonic acid derivative, thionyl chloride or oxalyl chloride |
| Solvent | DMF | DMF | None (for intermediate prep) |
| Temperature | 50°C | 20°C | Reflux (100°C) |
| Reaction Time | 6 hours | 16–18 hours | 1.5–72 hours |
| Yield | 80–95% | 33–65% | Quantitative for intermediate |
| Purification | Silica gel chromatography | Silica gel chromatography | Used directly in next step |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Piperidinylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine and diazepane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Development
1-(1-Piperidinylsulfonyl)-1,4-diazepane has potential applications in drug development due to its structural similarity to known pharmacological agents. Its biological activity suggests that it may interact with various receptors and enzymes involved in neurotransmission and metabolic pathways.
Research indicates that related diazepane derivatives exhibit anxiolytic and anticonvulsant properties. Preliminary studies on this compound suggest it may also interact with GABAergic systems, which are critical for regulating anxiety and seizure disorders.
Table 1: Biological Activity Overview
| Biological Activity | Potential Effects |
|---|---|
| Anxiolytic | Reduces anxiety |
| Anticonvulsant | Prevents seizures |
| GABA Receptor Interaction | Modulates neurotransmission |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. The sulfonyl group allows for nucleophilic substitution reactions, while the diazepane ring can participate in acylation and alkylation processes.
Common Synthesis Steps:
- Formation of the diazepane ring.
- Introduction of the piperidinylsulfonyl substituent.
- Purification and characterization of the final compound.
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of metal-complexes that have applications in catalysis and material science.
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on GABAergic neurotransmission. Results indicated that this compound could enhance GABA receptor activity, suggesting potential applications in treating anxiety disorders.
Case Study 2: Coordination Complexes
Research focused on synthesizing metal complexes using this compound as a ligand. These complexes demonstrated catalytic activity in organic transformations, highlighting their utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 1-(1-Piperidinylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to modulation of their activity. The piperidine and diazepane rings contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Aryl Substituents : The piperidinylsulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with aryl-substituted analogues (e.g., pyridinyl, trifluoromethylphenyl), which prioritize hydrophobic interactions .
- Steric Effects : Bulky substituents like phenyl (e.g., 1-(5-phenylpyridin-3-yl)-1,4-diazepane) enhance steric hindrance, altering binding modes at nicotinic receptors . The piperidinylsulfonyl group’s conformational flexibility may allow adaptive binding.
Pharmacological Profiles
- Nicotinic Acetylcholine Receptors (nAChRs) : Pyridinyl-substituted derivatives (e.g., 1-(pyridin-3-yl)-1,4-diazepane) bind to nAChRs via interactions with the principal subunit’s C-loop and complementary subunit’s pyridine ring . The sulfonyl group’s polar nature may limit similar efficacy unless paired with complementary pharmacophores.
- Dopamine D3 Receptors : Trifluoromethylphenyl derivatives (e.g., 1-(3-trifluoromethylphenyl)-1,4-diazepane) show selective D3 receptor binding (IC₅₀ < 100 nM), attributed to electron-withdrawing groups enhancing affinity .
- Serotonin Receptors : 1-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane exhibits selectivity for 5-HT7R (Ki < 10 nM), suggesting halogenated aryl groups optimize serotonin receptor targeting .
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound increases water solubility (1603.35 mg/L) compared to non-polar analogues like 1-(naphthalen-1-yl)-1,4-diazepane, which are largely lipophilic .
- Thermal Stability : The piperidinylsulfonyl derivative’s high melting point (154.45°C) suggests greater crystallinity than aryl-substituted diazepanes, which often exist as oils (e.g., 1-(4-chlorophenyl)-1,4-diazepane) .
Biological Activity
1-(1-Piperidinylsulfonyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 233.36 g/mol
- CAS Number : 1038273-91-4
The compound features a piperidine ring and a diazepane structure, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Calcium Channels : The compound has shown potential as a T-type calcium channel antagonist, which may influence neurotransmitter release and neuronal excitability .
- Inflammatory Pathways : It has been investigated for its role in modulating chemokine receptors, suggesting potential applications in treating inflammatory diseases .
Therapeutic Potential
Research indicates that this compound may serve as a therapeutic agent in various conditions:
- Neurological Disorders : Its efficacy in reducing seizure frequency in models of epilepsy has been noted, indicating potential for treating seizure disorders .
- Inflammatory Diseases : Studies suggest it may help in managing conditions like asthma and rheumatoid arthritis by targeting specific inflammatory pathways .
Study 1: Anticonvulsant Activity
A study demonstrated that this compound significantly reduced the number and duration of seizures in a rat model of absence epilepsy. The effective plasma concentration was reported at 33 nM, showcasing its potency without cardiovascular side effects at higher doses .
Study 2: Inhibition of Chemokine Receptors
In vitro studies have indicated that the compound acts as an antagonist to certain chemokine receptors (CCR), which are involved in inflammatory responses. This suggests its potential utility in treating various allergic and autoimmune diseases .
Study 3: Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal that the compound exhibits good oral bioavailability and brain penetration across species, making it a promising candidate for central nervous system disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(4-Pyridyl)-piperazine derivatives | CCR5 antagonists | Useful in treating inflammatory diseases |
| 3-Axial fluoropiperidine | T-type calcium channel antagonist | Effective against seizures |
| 2-(Trifluoromethyl)pyridine derivatives | Modulators of PPAR | Potential for metabolic syndrome treatment |
This table highlights how this compound compares with other compounds in terms of biological activity and therapeutic applications.
Q & A
Basic: What are the standard synthetic routes for 1-(1-Piperidinylsulfonyl)-1,4-diazepane, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 1,4-diazepane and a sulfonyl chloride derivative (e.g., 1-piperidinylsulfonyl chloride). Key steps include:
- Catalysis : Use of isopropylamine as a base to deprotonate intermediates and facilitate sulfonamide bond formation .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Purification : Column chromatography (e.g., alumina column with chloroform/methanol, 95:5) is critical for isolating the product .
Optimization Tips : Adjusting reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reactants can improve yields. For example, using excess sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution .
Basic: What analytical techniques are recommended for structural characterization of 1,4-diazepane derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming substitution patterns. For instance, protons adjacent to the sulfonyl group in this compound resonate at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (LC/MS or HRMS) validates molecular weight and fragmentation patterns. Example: M+H peaks at ~245–250 m/z for trifluoromethyl-substituted analogs .
- Elemental Analysis : Confirms purity and stoichiometry, particularly for novel derivatives .
Basic: How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D3 receptor binding) with H-labeled ligands to measure IC values .
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to assess inhibition of target enzymes like proteases or kinases .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF, -CN) on the piperidine ring to enhance receptor binding. For example, 3-CF substitution improved D3 receptor affinity by 2.5-fold .
- Ring Expansion/Contraction : Compare 1,4-diazepane with piperazine analogs to evaluate conformational flexibility’s impact on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Advanced: What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in receptors (e.g., dopamine D3). Focus on sulfonyl and piperidine moieties as key interaction sites .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR Modeling : Develop regression models using descriptors like LogP, polar surface area, and H-bond donors to predict activity .
Advanced: How should researchers address contradictory data in synthetic yields or bioactivity?
Methodological Answer:
- Yield Discrepancies : Trace variations to reaction conditions. For example, 1-(3-CF-phenyl)-1,4-diazepane showed 53% vs. 61% yields due to differences in chromatography gradient .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media). For receptor studies, confirm ligand purity via HPLC .
Advanced: What strategies optimize multi-step synthesis of complex derivatives?
Methodological Answer:
- Intermediate Stability : Protect amine groups with Boc or Fmoc during sulfonylation to prevent side reactions .
- One-Pot Reactions : Combine steps (e.g., nucleophilic substitution followed by cyclization) to reduce purification needs .
- Scale-Up Considerations : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale synthesis .
Advanced: How can chemical stability under physiological conditions be evaluated?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .
- Metabolic Stability : Use liver microsome assays (human or rat) to measure half-life and identify vulnerable sites (e.g., sulfonamide cleavage) .
Advanced: What challenges arise in synthesizing multi-heterocyclic derivatives, and how are they resolved?
Methodological Answer:
- Steric Hindrance : Use bulky substituents (e.g., naphthyl groups) to direct regioselectivity in ring-forming reactions .
- Purification Complexity : Employ orthogonal techniques (e.g., ion-exchange followed by size-exclusion chromatography) for highly polar intermediates .
Advanced: How do substituents on the piperidine ring influence pharmacological profiles?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH) : Increase metabolic stability but reduce receptor affinity due to steric effects .
- Halogen Substituents (e.g., -Cl) : Enhance lipophilicity and blood-brain barrier penetration, as seen in D3 receptor ligands .
- Comparative Studies : Parallel synthesis of analogs (e.g., 2-CF vs. 4-CF) reveals positional effects on IC values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
